molecular formula C14H21N3S B14206572 [3-(Cyclohexylmethylamino)phenyl]thiourea CAS No. 832099-16-8

[3-(Cyclohexylmethylamino)phenyl]thiourea

Cat. No.: B14206572
CAS No.: 832099-16-8
M. Wt: 263.40 g/mol
InChI Key: WZPYLKIQUPYFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Cyclohexylmethylamino)phenyl]thiourea is a chemical compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a phenyl ring substituted with a cyclohexylmethylamino group and a thiourea moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Cyclohexylmethylamino)phenyl]thiourea can be achieved through several methods. One common approach involves the condensation of an amine with carbon disulfide in an aqueous medium, followed by the addition of an isocyanate. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature . Additionally, the “on-water” reaction of (thio)isocyanates with amines offers a sustainable and chemoselective synthesis route .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

[3-(Cyclohexylmethylamino)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

[3-(Cyclohexylmethylamino)phenyl]thiourea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [3-(Cyclohexylmethylamino)phenyl]thiourea involves its interaction with molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in neurotransmission . Additionally, it can act as a fluorescent detector for heavy metal ions, such as mercury, by forming complexes with these ions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Isobutyl-3-cyclohexylthiourea
  • 1-tert-Butyl-3-cyclohexylthiourea
  • 1-(3-Chlorophenyl)-3-cyclohexylthiourea
  • 1-(1,1-Dibutyl)-3-phenylthiourea
  • 1-(2-Chlorophenyl)-3-phenylthiourea
  • 1-(4-Chlorophenyl)-3-phenylthiourea

Uniqueness

[3-(Cyclohexylmethylamino)phenyl]thiourea stands out due to its unique combination of a cyclohexylmethylamino group and a thiourea moiety. This structural feature contributes to its diverse biological activities and its ability to act as a versatile detector for heavy metal ions. Compared to other similar compounds, it exhibits better enzyme inhibition and moderate sensitivity during fluorescence studies .

Properties

CAS No.

832099-16-8

Molecular Formula

C14H21N3S

Molecular Weight

263.40 g/mol

IUPAC Name

[3-(cyclohexylmethylamino)phenyl]thiourea

InChI

InChI=1S/C14H21N3S/c15-14(18)17-13-8-4-7-12(9-13)16-10-11-5-2-1-3-6-11/h4,7-9,11,16H,1-3,5-6,10H2,(H3,15,17,18)

InChI Key

WZPYLKIQUPYFAN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2=CC(=CC=C2)NC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.